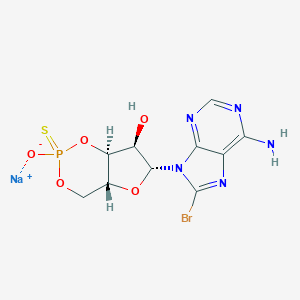

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Übersicht

Beschreibung

Diese Verbindung kombiniert eine exocyclische Schwefelsubstitution in der äquatorialen Position des Cyclophosphatrings mit einer Bromsubstitution in der Adeninbase des cyclischen Adenosinmonophosphats . Es wirkt als Antagonist von cyclischen Adenosinmonophosphat-abhängigen Proteinkinasen und ist resistent gegen Hydrolyse durch cyclische Nukleotidphosphodiesterasen .

Herstellungsmethoden

Die Synthese von Rp-8-Brom-cyclischem AMPS-Natriumsalz beinhaltet die Substitution von Wasserstoff in Position 8 der Nukleobase durch Brom und die Modifikation eines der beiden exocyclischen Sauerstoffatome im cyclischen Phosphatrest mit Schwefel . Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:

Bromierung: Einführung eines Bromatoms an der 8-Position der Adeninbase.

Phosphorothioierung: Substitution eines exocyclischen Sauerstoffatoms durch Schwefel im cyclischen Phosphatrest.

Cyclisierung: Bildung des cyclischen Phosphatrings.

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Vorbereitungsmethoden

The synthesis of Rp-8-bromo-Cyclic AMPS sodium salt involves the substitution of hydrogen in position 8 of the nucleobase with bromine and the modification of one of the two exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur . The synthetic route typically involves the following steps:

Bromination: Introduction of a bromine atom at the 8-position of the adenine base.

Phosphorothioation: Substitution of an exocyclic oxygen atom with sulfur in the cyclic phosphate moiety.

Cyclization: Formation of the cyclic phosphate ring.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Rp-8-Brom-cyclisches AMPS-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Adeninbase kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Das Schwefelatom im cyclischen Phosphatrest kann Oxidations- und Reduktionsreaktionen eingehen.

Hydrolysebeständigkeit: Die Verbindung ist resistent gegen Hydrolyse durch cyclische Nukleotidphosphodiesterasen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Bromierungsmittel, Schwefelungsmittel und spezifische Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1.1 Modulation of Cellular Signaling Pathways

Rp-8-Br-cAMPS is primarily utilized to investigate the cAMP signaling pathway, which is crucial for numerous cellular processes including metabolism, gene expression, and cell proliferation. By acting as a competitive inhibitor of PKAs, this compound allows researchers to dissect the role of cAMP in cellular signaling without activating downstream effects typically induced by natural cAMP.

1.2 Study of Cell Fusion and Differentiation

Research has demonstrated that Rp-8-Br-cAMPS can impair cell fusion processes in human trophoblast cells. This effect is attributed to its antagonistic action on PKAs, which are essential for trophoblast cell fusion into syncytiotrophoblasts, a critical step in placentation. Furthermore, it has been shown to induce differentiation in mesenchymal stem cells derived from Wharton’s jelly, highlighting its potential in regenerative medicine .

1.3 Investigation of Apoptosis and Cell Viability

Studies indicate that Rp-8-Br-cAMPS can influence apoptosis pathways. For instance, it has been used to treat choriocarcinoma BeWo cells to assess its effects on cell viability and morphological changes in response to apoptotic stimuli . The compound's ability to modulate apoptosis makes it valuable for cancer research, particularly in understanding tumor cell behavior.

Pharmacological Insights

2.1 Effects on Protein Kinase A Activation

The compound's primary mechanism involves competitive inhibition of PKAs, which are pivotal in mediating various cellular responses. By preventing the activation of these kinases, Rp-8-Br-cAMPS can alter downstream signaling pathways that affect cellular growth and differentiation .

2.2 Resistance to Hydrolysis

One of the notable features of Rp-8-Br-cAMPS is its resistance to hydrolysis by phosphodiesterases, making it a long-acting analog compared to other cAMP derivatives like 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) . This property allows for prolonged experimental conditions without rapid degradation, facilitating more extended studies on cellular responses.

Case Studies and Experimental Findings

Wirkmechanismus

Rp-8-bromo-Cyclic AMPS sodium salt acts as an antagonist of cyclic adenosine monophosphate-dependent protein kinases by occupying the cyclic adenosine monophosphate binding sites . This prevents the kinase holoenzyme from dissociating and thus from activation. The compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, ensuring its stability and prolonged activity .

Vergleich Mit ähnlichen Verbindungen

Rp-8-Brom-cyclisches AMPS-Natriumsalz ist einzigartig aufgrund seiner Kombination aus Bromsubstitution in der Adeninbase und Schwefelsubstitution im cyclischen Phosphatrest. Ähnliche Verbindungen umfassen:

8-Brom-cyclisches Adenosinmonophosphat-Natriumsalz: Ein zellgängiges Analogon des cyclischen Adenosinmonophosphats, das die Proteinkinase A aktiviert und eine größere Resistenz gegen Hydrolyse durch Phosphodiesterase als cyclisches Adenosinmonophosphat aufweist.

Rp-cyclisches Adenosinmonophosphorothioat: Ein Proteinkinaseinhibitor, der eine exocyclische Schwefelsubstitution im cyclischen Phosphatring kombiniert.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substitutionen und biologischen Aktivitäten.

Biologische Aktivität

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt (often abbreviated as Sp-8-Br-cAMPS) is a potent analog of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound is primarily known for its role as a metabolically stable activator of protein kinase A (PKA), making it a valuable tool in biochemical research and therapeutic applications.

- Chemical Formula : C₁₀H₁₁BrN₅NaO₆P

- Molecular Weight : 423.2 g/mol

- CAS Number : 127634-20-2

- Appearance : White to off-white powder

- Solubility : Soluble in water or aqueous buffer

Sp-8-Br-cAMPS functions primarily as an agonist of PKA. Unlike natural cAMP, it is resistant to hydrolysis by phosphodiesterases, which prolongs its action within biological systems. This stability allows for sustained activation of downstream signaling pathways associated with cell proliferation, differentiation, and apoptosis.

Cell Proliferation and Differentiation

Research indicates that Sp-8-Br-cAMPS can promote cell division and differentiation in various cell types. For instance, in tobacco pith parenchyma tissue, it effectively replaces the cell-division-promoting activity of other cytokinin analogs . Additionally, it has been shown to enhance the differentiation of human induced pluripotent stem cells (iPSCs) into intestinal epithelial cells when combined with other agents like IBMX .

Apoptosis Induction

Sp-8-Br-cAMPS has been implicated in inducing apoptosis in cancer cell lines. In studies involving esophageal cancer cells, the compound was found to enhance apoptotic processes, suggesting its potential utility in cancer therapy . Furthermore, it influences gene expression related to apoptosis and cellular stress responses .

Vascular Endothelial Growth Factor (VEGF) Production

The compound has also been shown to stimulate VEGF production, which plays a crucial role in angiogenesis. This effect is particularly relevant in tissue engineering and regenerative medicine, where promoting blood vessel formation is essential for tissue viability .

Summary of Research Findings

Case Studies

-

Tobacco Cell Division Study

- Objective : To evaluate the effectiveness of Sp-8-Br-cAMPS in promoting cell division.

- Findings : The compound demonstrated superior resistance to degradation compared to natural cAMP, leading to enhanced cell division rates.

-

Cancer Cell Apoptosis Study

- Objective : To investigate the apoptotic effects of Sp-8-Br-cAMPS on esophageal cancer cells.

- Findings : Significant induction of apoptosis was observed, highlighting its potential as a therapeutic agent against cancer.

-

VEGF Production in Tissue Engineering

- Objective : To assess the role of Sp-8-Br-cAMPS in promoting angiogenesis.

- Findings : The compound effectively induced VEGF production, suggesting applications in enhancing tissue regeneration.

Eigenschaften

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.